N-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
Description
N-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a structurally complex molecule featuring:
- Furan-2-yl group: A five-membered aromatic oxygen heterocycle, known for enhancing lipophilicity and π-π interactions in bioactive molecules .
- Thiomorpholine moiety: A six-membered sulfur-containing heterocycle, which may improve metabolic stability compared to morpholine or piperidine derivatives due to sulfur’s resistance to oxidation .
- 3-(Trifluoromethyl)phenyl group: A meta-substituted aromatic ring with a trifluoromethyl (-CF₃) group, which enhances electron-withdrawing effects and bioavailability .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3S/c20-19(21,22)13-3-1-4-14(11-13)24-18(27)17(26)23-12-15(16-5-2-8-28-16)25-6-9-29-10-7-25/h1-5,8,11,15H,6-7,9-10,12H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZNTHRJHLSPKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the furan ring and introduce the thiomorpholine moiety through a nucleophilic substitution reaction. The trifluoromethyl phenyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild conditions and high efficiency .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process would be streamlined to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiomorpholine ring can be reduced to form thiomorpholine-2-yl derivatives.
Substitution: The trifluoromethyl phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the thiomorpholine ring can produce thiomorpholine-2-yl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds with a trifluoromethyl group exhibit significant antimicrobial properties. Specifically, studies have shown that similar compounds effectively inhibit the growth of Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and overall potency of these compounds against resistant strains of bacteria .
Anti-inflammatory Properties
In vitro studies indicate that the compound may possess anti-inflammatory properties by modulating pathways related to nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). Variations in substituents on the phenyl ring can significantly affect the pro-inflammatory or anti-inflammatory potential of these compounds. For instance, certain derivatives have shown promising results in reducing inflammation markers in cell lines .
Cytotoxicity and Cell Viability
The compound's effect on cell viability has been assessed in various cancer cell lines. Certain derivatives demonstrated cytotoxic effects, suggesting potential applications in cancer therapy. The mechanism appears to involve apoptosis induction and disruption of cellular signaling pathways critical for cancer cell survival .
Drug Development
Due to its diverse biological activities, this compound serves as a lead structure for developing new pharmaceuticals targeting bacterial infections and inflammatory diseases. The ability to modify substituents allows medicinal chemists to optimize efficacy and selectivity towards specific biological targets.
Structure-Activity Relationship Studies
The compound is integral in structure-activity relationship (SAR) studies aimed at understanding how variations in chemical structure influence biological activity. By systematically altering functional groups, researchers can identify key features that enhance therapeutic effects while minimizing side effects.
Case Studies
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, while the thiomorpholine ring can modulate the compound’s binding affinity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Trifluoromethylphenyl Groups
- N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}pyrimidin-2-amine (T134): Shares the 3-(trifluoromethyl)phenyl group, which contributes to high binding affinity in kinase inhibitors or receptor antagonists. Unlike the target compound, T134 lacks sulfur-based heterocycles and instead incorporates a pyrimidine ring, which may alter solubility and target selectivity . Synthesis: T134’s chlorination and aminopyrimidine coupling steps (yield: 37%) contrast with the ethanediamide linkage in the target compound, suggesting divergent synthetic complexity .
- N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide: Features a thiazole ring and morpholine, differing from the thiomorpholine and furan in the target compound. The thiazole’s nitrogen-sulfur heterocycle may confer distinct electronic properties compared to thiomorpholine’s sulfur-only environment .
Heterocyclic Systems: Furan vs. Tetrahydrofuran
- Tetrahydrofuranyl Fentanyl: Contains a saturated tetrahydrofuran (THF) ring, contrasting with the aromatic furan in the target compound. Activity: While the target compound’s furan may enhance aromatic interactions, THF in fentanyl derivatives prioritizes conformational flexibility for receptor binding .
Sulfur-Containing Moieties: Thiomorpholine vs. Thioamides
- N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthyléthanethioamide :
Trifluoromethylphenyl-Containing Agrochemicals
- Furyloxyfen (3-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy tetrahydrofuran): Shares trifluoromethyl and furan motifs but integrates a nitro group and phenoxy linker, common in herbicides. The target compound’s ethanediamide linker may reduce photodegradation risks compared to nitro-containing agrochemicals .
Biological Activity
N-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C19H23F3N4O2S
- Molecular Weight : 414.47 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Modulation of Signaling Pathways : It may affect signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
Case Studies
- Antimicrobial Efficacy Study :
- Cancer Cell Line Study :
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| Compound A | Antimicrobial | E. coli | 32 µg/mL |
| Compound B | Anticancer | MCF-7 (breast cancer) | 10 µM |
| Compound C | Anti-inflammatory | RAW 264.7 (macrophages) | Not specified |
Table 2: Structural Features Influencing Activity
| Structural Feature | Influence on Activity |
|---|---|
| Furan Ring | Enhances antimicrobial properties |
| Thiomorpholine Moiety | Improves solubility and bioavailability |
| Trifluoromethyl Group | Increases metabolic stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
